RKI 1447 (dihydrochloride) - 1782109-09-4

RKI 1447 (dihydrochloride)

Catalog Number: EVT-2800584
CAS Number: 1782109-09-4
Molecular Formula: C16H16Cl2N4O2S
Molecular Weight: 399.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RKI-1447 (dihydrochloride) is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). [, , ] It acts as a Type I kinase inhibitor. [] RKI-1447 has emerged as a valuable tool in preclinical research, particularly in oncology, due to its anti-invasive and antitumor activities. [] Its role in modulating various cellular processes, including cell migration, invasion, and apoptosis, has made it a subject of extensive investigation. [, , ]

Synthesis Analysis

While the provided papers do not contain details on the specific synthesis of RKI-1447, they highlight that it belongs to a new class of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas. [] These derivatives exhibit significant variations in activity based on the stereochemistry and substitutions on the phenyl ring. [] X-ray crystallography has been used to determine the binding mode of these inhibitors. []

Molecular Structure Analysis

RKI-1447's binding mode has been elucidated through crystal structure analysis in complex with ROCK1. [, ] The analysis revealed that it binds to the ATP binding site of ROCK1, specifically interacting with the hinge region and the DFG motif. [] This binding interaction is crucial for its inhibitory activity against ROCK kinases. []

Mechanism of Action

RKI-1447 exerts its biological effects by inhibiting the activity of ROCK1 and ROCK2 kinases. [, , , ] ROCK kinases are downstream effectors of the small GTPase Rho, a key regulator of cytoskeletal dynamics and cell signaling. [] By inhibiting ROCK, RKI-1447 disrupts various cellular processes regulated by this pathway, including:

  • Cytoskeletal Reorganization: RKI-1447 specifically inhibits ROCK-mediated actin stress fiber formation, which is crucial for cell migration and invasion. [, ]
  • Cell Migration and Invasion: It effectively inhibits the migration and invasion of various cancer cells, including breast, [, ] ovarian, [, ] and colorectal cancer cells. []
  • Apoptosis: RKI-1447 promotes apoptosis in cancer cells, potentially through disruption of cellular bioenergetics and mitochondrial dynamics. []
  • Voltage-dependent Calcium Channel Signaling: Studies suggest that RKI-1447 can partially inhibit L-type voltage-dependent calcium channel (L-VDCC) function, impacting vascular smooth muscle cell contractility. [, ]
Applications
  • Cancer Research: RKI-1447 has demonstrated promising antitumor effects in preclinical models of various cancers, including breast cancer, [, ] colorectal cancer, [] ovarian cancer, [, ] and medulloblastoma. [] It inhibits cancer cell proliferation, migration, invasion, and anchorage-independent growth, highlighting its potential as an anticancer therapeutic. [, , , , ]
  • Glaucoma Research: RKI-1447 has shown the ability to reduce intraocular pressure (IOP) in a porcine model of pigmentary glaucoma. [] It achieves this by disrupting trabecular meshwork stress fibers and increasing phagocytosis. []
  • Renal Physiology: RKI-1447 has been used to investigate the role of ROCK kinases in regulating renal microvascular reactivity. [, ] Studies suggest it can modulate L-VDCC function in renal vascular smooth muscle cells, impacting vascular tone. [, ]
  • Intervertebral Disc Degeneration: Research indicates that RKI-1447 can mitigate the effects of high mechanical stretch on annulus fibrosus cells, potentially delaying intervertebral disc degeneration. []
Future Directions
  • Combination Therapies: Exploring the efficacy of RKI-1447 in combination with other therapeutic agents could enhance its therapeutic potential. Studies suggest synergistic effects with HDAC inhibitors in pancreatic cancer [] and potential synergy with mTOR inhibitors in renal cell carcinoma. []

Y-27632

    Compound Description: (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide dihydrochloride, commonly known as Y-27632, is a potent and selective inhibitor of Rho-associated protein kinases (ROCKs), particularly ROCK1 and ROCK2. Like RKI-1447, Y-27632 exhibits anti-invasive and antitumor activities. [, , ]

    Relevance: Y-27632 serves as a valuable reference compound due to its well-established role as a ROCK inhibitor and its structural similarity to RKI-1447. Both compounds target the ATP-binding site of ROCKs, leading to the inhibition of downstream signaling pathways involved in cell migration, invasion, and proliferation. Furthermore, both Y-27632 and RKI-1447 have been investigated for their potential in treating various cancers, including breast cancer [] and clear cell renal cell carcinoma. [, , ]

RKI-1313

    Compound Description: While the specific structure of RKI-1313 is not provided in the papers, it is described as a structurally-related analog of RKI-1447 with significantly weaker inhibitory activity against ROCKs. [, ]

    Relevance: The papers use RKI-1313 as a negative control due to its diminished activity against ROCKs compared to RKI-1447. This comparison highlights the importance of the specific structural features present in RKI-1447 for potent and selective ROCK inhibition. For example, RKI-1447 demonstrates potent anti-invasive and antitumor activities in breast cancer models, while RKI-1313 shows minimal effects. [] This difference in activity emphasizes the importance of the specific chemical structure of RKI-1447 for its biological effects.

GSK 429286

    Compound Description: While the exact structure is not detailed, GSK 429286 is mentioned as another ROCK inhibitor exhibiting selective targeting of VHL-deficient CC-RCC cells, similar to RKI-1447. []

    Relevance: The paper highlights GSK 429286 as part of a group of ROCK inhibitors, including RKI-1447, that display selective targeting of VHL-deficient CC-RCC. [] This grouping suggests structural similarities and a shared mechanism of action among these compounds, targeting the ROCK pathway in the context of VHL deficiency.

AT13148

    Compound Description: Though a detailed structure is not provided, AT13148 is described as an AGC kinase inhibitor that targets both ROCK1/2 and S6 kinase, a downstream effector of mTOR. This dual inhibition makes it highly effective in targeting VHL-deficient cells, surpassing the efficacy of other ROCK inhibitors, including RKI-1447, in this context. []

    Relevance: AT13148 is relevant to RKI-1447 as it also targets ROCK1/2, although it possesses a broader inhibitory profile by additionally targeting S6 kinase. [] This difference highlights the potential of multi-kinase targeting and suggests that combining RKI-1447 with an S6 kinase inhibitor could enhance its efficacy in VHL-deficient cancers.

1-benzyl-3-(4-pyridylthiazol-2-yl)ureas

    Compound Description: This refers to a class of compounds identified as potent ROCK inhibitors. Notably, the presence of a benzylic stereocenter significantly impacts their activity, with specific substitutions on the phenyl ring influencing potency. []

    Relevance: RKI-1447 belongs to this chemical class, specifically as a 1-benzyl-3-(4-pyridylthiazol-2-yl)urea derivative. [] The research on this compound class elucidates the structure-activity relationship of RKI-1447, highlighting the importance of specific substituents on the phenyl ring and the benzylic stereocenter for its potent ROCK inhibitory activity.

Properties

CAS Number

1782109-09-4

Product Name

RKI 1447 (dihydrochloride)

IUPAC Name

1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea;dihydrochloride

Molecular Formula

C16H16Cl2N4O2S

Molecular Weight

399.29

InChI

InChI=1S/C16H14N4O2S.2ClH/c21-13-3-1-2-11(8-13)9-18-15(22)20-16-19-14(10-23-16)12-4-6-17-7-5-12;;/h1-8,10,21H,9H2,(H2,18,19,20,22);2*1H

InChI Key

GBXLRAPHQIRDNS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.